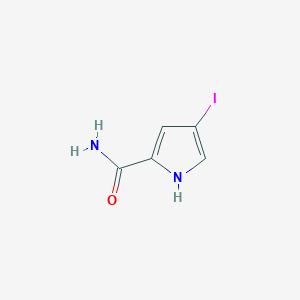
4-Chloro-2-((pyridin-3-ylmethyl)thio)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-((pyridin-3-ylmethyl)thio)pyridine is a heterocyclic compound with the molecular formula C11H9ClN2S. It is characterized by the presence of a pyridine ring substituted with a chloro group at the 4-position and a pyridin-3-ylmethylthio group at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-((pyridin-3-ylmethyl)thio)pyridine typically involves the reaction of 4-chloropyridine with pyridin-3-ylmethylthiol. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent like ethanol or dimethylformamide. The reaction conditions often include heating the mixture to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-((pyridin-3-ylmethyl)thio)pyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom, forming 2-((pyridin-3-ylmethyl)thio)pyridine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: 2-((pyridin-3-ylmethyl)thio)pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-((pyridin-3-ylmethyl)thio)pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has potential as a ligand in the study of enzyme inhibition and receptor binding.
Medicine: Research is ongoing into its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-((pyridin-3-ylmethyl)thio)pyridine depends on its application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary but often include key enzymes in metabolic pathways or receptors involved in cell signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((Pyridin-3-ylmethyl)thio)pyridine: Lacks the chloro group at the 4-position.
4-Chloro-2-((pyridin-2-ylmethyl)thio)pyridine: Has the pyridin-2-ylmethylthio group instead of pyridin-3-ylmethylthio.
4-Chloro-2-((pyridin-4-ylmethyl)thio)pyridine: Has the pyridin-4-ylmethylthio group instead of pyridin-3-ylmethylthio.
Uniqueness
The presence of the chloro group at the 4-position and the pyridin-3-ylmethylthio group at the 2-position makes 4-Chloro-2-((pyridin-3-ylmethyl)thio)pyridine unique. This specific substitution pattern can influence its reactivity and binding properties, making it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
1346707-83-2 |
|---|---|
Molekularformel |
C11H9ClN2S |
Molekulargewicht |
236.72 g/mol |
IUPAC-Name |
4-chloro-2-(pyridin-3-ylmethylsulfanyl)pyridine |
InChI |
InChI=1S/C11H9ClN2S/c12-10-3-5-14-11(6-10)15-8-9-2-1-4-13-7-9/h1-7H,8H2 |
InChI-Schlüssel |
IUAKQXPYGAKGNR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)CSC2=NC=CC(=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-Acetamido-7H-pyrrolo[2,3-d]pyrimidin-4-yl acetate](/img/structure/B11874870.png)



![(4Z)-2-methyl-4-[(2-nitrophenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B11874881.png)

